molecular formula C5HCl2LiN2O2 B8120254 Lithium 4,6-Dichloropyridazine-3-carboxylate

Lithium 4,6-Dichloropyridazine-3-carboxylate

Cat. No.: B8120254
M. Wt: 198.9 g/mol
InChI Key: DAHURLFXBYFSFD-UHFFFAOYSA-M
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Description

Lithium 4,6-dichloropyridazine-3-carboxylate (CAS: 2245238-80-4) is a lithium salt derived from 4,6-dichloropyridazine-3-carboxylic acid. Its hydrate form (CAS: 2245111-15-1) is also commercially available, with a molecular formula of C₅H₃Cl₂LiN₂O₃ and a molecular weight of 216.94 g/mol . The compound is characterized by a pyridazine ring substituted with chlorine atoms at positions 4 and 6, and a carboxylate group at position 2. It is primarily utilized as a pharmaceutical intermediate due to its reactivity in substitution reactions, particularly in drug development targeting heterocyclic scaffolds .

Properties

IUPAC Name

lithium;4,6-dichloropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2.Li/c6-2-1-3(7)8-9-4(2)5(10)11;/h1H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHURLFXBYFSFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The primary synthesis route involves neutralizing 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction proceeds via deprotonation of the carboxylic acid group, forming the lithium salt and water:

C5H2Cl2N2O2+LiOHC5HCl2LiN2O2+H2O\text{C}5\text{H}2\text{Cl}2\text{N}2\text{O}2 + \text{LiOH} \rightarrow \text{C}5\text{HCl}2\text{LiN}2\text{O}2 + \text{H}2\text{O}

Stoichiometric equivalence is critical to avoid residual reactants, which can complicate purification.

Optimization of Reaction Conditions

Key parameters for maximizing yield and purity include:

ParameterOptimal ConditionEffect on Reaction
Temperature2–8°CPrevents thermal decomposition
SolventDeionized waterEnhances lithium ion solvation
Reaction Time4–6 hoursEnsures complete neutralization
Lithium Hydroxide1.05 equivalentsCompensates for volatility

The hydrate form (CAS: 2245111-15-1) crystallizes directly from aqueous solutions, while the anhydrous form requires lyophilization or vacuum drying.

Alternative Preparation Methods

Lithium Carbonate as a Base

Though less common, lithium carbonate can replace lithium hydroxide in non-aqueous solvents like tetrahydrofuran (THF). This method avoids water, favoring anhydrous product formation:

C5H2Cl2N2O2+Li2CO32C5HCl2LiN2O2+CO2+H2O\text{C}5\text{H}2\text{Cl}2\text{N}2\text{O}2 + \text{Li}2\text{CO}3 \rightarrow 2\text{C}5\text{HCl}2\text{LiN}2\text{O}2 + \text{CO}2 + \text{H}_2\text{O}

Yields are typically lower (~70%) due to incomplete reaction kinetics, necessitating extended stirring (12–24 hours).

Solvent Effects on Crystallization

Polar aprotic solvents (e.g., dimethylformamide) alter crystallization dynamics, yielding needle-like crystals suitable for X-ray diffraction. However, these solvents may co-crystallize with the product, requiring post-synthesis washing.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Reduce batch variability and improve heat management.

  • Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

  • Purity Controls : In-line pH monitoring ensures consistent lithium ion concentration.

Analytical Characterization Techniques

Post-synthesis analysis confirms structural integrity:

TechniqueKey Data PointsPurpose
¹H NMR Absence of carboxylic acid proton (~12 ppm)Verifies deprotonation
FT-IR Carboxylate stretch at 1580–1650 cm⁻¹Confirms salt formation
XRD Crystal lattice parametersDistinguishes hydrate vs. anhydrous forms
HPLC Retention time alignmentQuantifies purity (>98%)

Chemical Reactions Analysis

Types of Reactions

Lithium 4,6-Dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while oxidation reactions can lead to the formation of pyridazine N-oxides .

Scientific Research Applications

Lithium 4,6-Dichloropyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium 4,6-Dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Lithium 4,6-Dichloropyridazine-3-carboxylate Pyridazine ring with Cl (4,6), COO⁻Li⁺ C₅H₃Cl₂LiN₂O₃ 216.94 Carboxylate salt, chloropyridazine
Ethyl 4,6-Dichloropyridazine-3-carboxylate (CAS: 679406-03-2) Pyridazine ring with Cl (4,6), COOEt C₇H₆Cl₂N₂O₂ 221.04 Ester, chloropyridazine
Methyl 4,6-Dichloropyridazine-3-carboxylate (CAS: 372118-01-9) Pyridazine ring with Cl (4,6), COOMe C₆H₄Cl₂N₂O₂ 207.01 Ester, chloropyridazine

Key Observations :

  • Lithium carboxylate is ionic, enhancing solubility in polar solvents compared to the lipophilic ester derivatives .
  • Ethyl and methyl esters contain hydrolyzable ester groups, making them precursors for carboxylic acid intermediates .

Reactivity :

  • The lithium salt’s carboxylate group facilitates nucleophilic substitution (e.g., in API synthesis), while esters undergo hydrolysis or aminolysis .

Physicochemical Properties

Property Lithium Carboxylate Ethyl Ester Methyl Ester
Solubility High in polar solvents (e.g., water, THF) Low in water; soluble in organic solvents (e.g., DCM) Similar to ethyl ester
Storage Conditions Inert atmosphere, 2–8°C -20°C (freezer) Room temperature or +4°C
Thermal Stability Stable under inert conditions Flash point: 167.5±26.5°C Boiling point: 345.2°C
Density Not reported Not reported 1.504 g/cm³

Key Differences :

  • The lithium salt’s ionic nature necessitates stringent storage to prevent decomposition, whereas esters are more stable under standard conditions .

Industrial Availability :

  • Lithium carboxylate has fewer suppliers (6 global suppliers) compared to esters, which are mass-produced in China and the U.S. .

Biological Activity

Lithium 4,6-dichloropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₅H₃Cl₂LiN₂O₃
  • Molecular Weight : 216.94 g/mol
  • CAS Number : 2245111-15-1

This compound exhibits biological activity through its interaction with various molecular targets. Preliminary studies suggest that it can modulate signaling pathways involved in cell growth and apoptosis by binding to specific enzymes and receptors. The lithium ion contributes to its unique reactivity and enhances solubility in polar solvents, which may facilitate its interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of chlorine substituents is believed to enhance its lipophilicity, potentially increasing its interaction with microbial membranes.

Anticancer Effects

The compound is also under investigation for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis .

Neuroprotective Potential

Lithium salts are traditionally known for their neuroprotective effects. Recent studies have explored this compound's potential in treating neuroinflammatory conditions and neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit pro-inflammatory cytokines suggests a role in reducing neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces neuroinflammation, potential in Alzheimer's

Case Study: Neuroinflammation

A study conducted on the effects of this compound on neuroinflammation demonstrated significant reductions in pro-inflammatory markers in animal models. These findings suggest that the compound may serve as an effective therapeutic agent for managing neurodegenerative diseases by targeting inflammatory pathways .

Comparative Analysis with Similar Compounds

This compound is structurally related to other pyridazine derivatives. A comparison highlights its unique properties:

Compound NameMolecular FormulaUnique Features
This compoundC₅H₃Cl₂LiN₂O₃Contains lithium; enhanced solubility
4,6-Dichloropyridazine-3-carboxylic acidC₅H₄Cl₂N₂O₂Lacks lithium; lower reactivity
3,6-Dichloropyridazine-4-carboxylic acidC₅H₂Cl₂N₂O₂Different chlorine positioning

Q & A

Q. What strategies resolve contradictions in thermal stability data for this compound under varying atmospheric conditions?

  • Methodology : Conduct TGA under inert (N₂) and reactive (O₂) atmospheres to isolate decomposition pathways. Pair with mass spectrometry (TGA-MS) to identify gaseous byproducts. Compare results with ab initio molecular dynamics (AIMD) simulations to predict decomposition kinetics .
  • Experimental Design : Replicate studies using controlled humidity chambers to assess hygroscopicity effects. Statistical analysis (e.g., ANOVA) can quantify reproducibility across labs .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Synthesize derivatives with substituents at the 4- and 6-positions (e.g., replacing Cl with Br or electron-donating groups). Monitor reaction kinetics via in situ NMR or Raman spectroscopy. Use frontier molecular orbital (FMO) theory to correlate electronic parameters (HOMO/LUMO) with catalytic activity .
  • Data Interpretation : Contrast experimental turnover frequencies (TOF) with DFT-calculated activation energies to identify steric hindrance or electronic tunability .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s potential in photovoltaics or catalysis?

  • Approach : Align with Guiding Principle 2 ( ) by linking studies to theories like Marcus electron transfer or ligand-field theory. For photovoltaics, measure exciton binding energies via time-resolved photoluminescence (TRPL) and compare with DFT-derived exciton dynamics .
  • Critical Analysis : Review prior work on structurally analogous carboxylates (e.g., pyridine- or triazole-based systems in ) to identify knowledge gaps, such as charge-transfer efficiency in heterojunctions .

Tables for Comparative Analysis

Property Technique Key Considerations References
CrystallinityXRD, DFTLattice parameters vs. simulated structures
Redox ActivityCyclic Voltammetry, DFTSolvent effects on Li⁺ intercalation
Thermal DecompositionTGA-MS, AIMDAtmospheric and humidity controls
Electronic StructureUV-Vis, FMO AnalysisBandgap alignment with application requirements

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium 4,6-Dichloropyridazine-3-carboxylate
Reactant of Route 2
Lithium 4,6-Dichloropyridazine-3-carboxylate

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